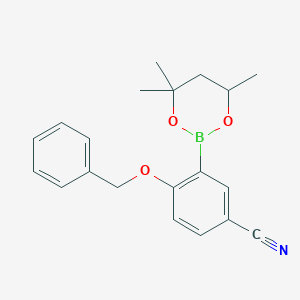
Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) (DMTDNi) is an organometallic compound that is used as a catalyst in organic synthesis. It is a versatile and highly active catalyst that can be used in a variety of reactions, including hydrogenation, hydroformylation, and hydrocyanation. DMTDNi can also be used for the synthesis of polymers and in organocatalytic reactions. The versatility of DMTDNi makes it an attractive option for researchers in the field of organic synthesis.
Scientific Research Applications
Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) has been widely used in scientific research as a catalyst for a variety of reactions. It has been used in the synthesis of polymers, in the hydroformylation of olefins, and in the hydrocyanation of aldehydes. It has also been used in the synthesis of heterocyclic compounds, such as indoles, oxazoles, and thiazoles. Additionally, Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) has been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) is not fully understood, but it is believed to involve the formation of a nickel-carbon bond between the nickel center and the carbon atom of the substrate. This bond is then broken, allowing the reaction to proceed. It is believed that the nickel-carbon bond is formed due to the electron-donating properties of the dimethyl(N,N,N',N'-tetramethylethylenediamine) ligand.
Biochemical and Physiological Effects
The effects of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) on biochemical and physiological systems have not been extensively studied. However, it is believed that the compound has no significant effect on enzymes or other proteins. Additionally, it is not believed to be toxic to humans or other animals.
Advantages and Limitations for Lab Experiments
The advantages of using Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) in laboratory experiments include its high activity, its versatility, and its low cost. Additionally, it can be stored for long periods of time without significant degradation. The primary limitation of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) is its low solubility in non-polar solvents, which can make it difficult to use in certain reactions.
Future Directions
The future of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) in scientific research is promising. It has the potential to be used in a variety of reactions, including those involving complex molecules. Additionally, it could be used in the synthesis of new materials and in the development of new drugs. Additionally, further research into the mechanisms of action of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) could lead to new and improved catalysts. Finally, further research into the effects of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) on biochemical and physiological systems could lead to new insights into the role of organometallic compounds in biology.
Synthesis Methods
The synthesis of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) is typically accomplished by the reaction of a nickel salt with dimethyl(N,N,N',N'-tetramethylethylenediamine) (DMTD) in aprotic solvents. The reaction is typically carried out at temperatures between 0 and 50°C. The resulting product is a light yellow solid that is soluble in polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
properties
IUPAC Name |
carbanide;nickel;N,N,N',N'-tetramethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2CH3.Ni/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H3;/q;2*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZPWQVRDILILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CN(C)CCN(C)C.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2Ni-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)





![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)


